![molecular formula C21H19N3O3S B229133 4-methoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B229133.png)
4-methoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields. This compound is commonly referred to as "MI-192" and is a potent inhibitor of DNA-dependent protein kinase (DNA-PK).
Mecanismo De Acción
MI-192 inhibits 4-methoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide by binding to its catalytic subunit, preventing its activation and subsequent DNA repair. This leads to an accumulation of DNA damage, ultimately resulting in cell death. MI-192 has been shown to be highly selective for 4-methoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide, with minimal off-target effects on other kinases.
Biochemical and Physiological Effects:
MI-192 has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit their proliferation. Additionally, MI-192 has been shown to enhance the radiosensitivity of cancer cells, leading to increased DNA damage and cell death. MI-192 has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One significant advantage of MI-192 is its selectivity for 4-methoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide, making it a useful tool for studying the role of 4-methoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide in various cellular processes. Additionally, MI-192 has been shown to have minimal toxicity in normal cells, making it a safer alternative to other 4-methoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide inhibitors. However, one limitation of MI-192 is its limited solubility, which can make it challenging to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for MI-192 research. One area of interest is the development of MI-192 analogs with improved solubility and potency. Additionally, the combination of MI-192 with other cancer therapies, such as chemotherapy or immunotherapy, may enhance its efficacy. Finally, the use of MI-192 as a tool to study the role of 4-methoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide in other cellular processes, such as DNA replication or transcription, may provide insights into new therapeutic targets for cancer treatment.
In conclusion, MI-192 is a promising compound with potential applications in cancer therapy and cellular research. Its selectivity for 4-methoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide, minimal toxicity in normal cells, and ability to enhance the efficacy of radiation therapy make it an attractive candidate for further study. With continued research, MI-192 may provide new insights into the treatment of cancer and other diseases.
Métodos De Síntesis
The synthesis of MI-192 involves several steps, including the preparation of the starting materials and the reaction sequence. The starting materials are 8-methylimidazo[1,2-a]pyridine-2-carboxylic acid and 3-aminophenyl-4-methoxybenzenesulfonamide. The reaction sequence involves the condensation of the two starting materials, followed by the addition of various reagents to yield the final product, MI-192. The synthesis method has been optimized to achieve a high yield and purity of MI-192.
Aplicaciones Científicas De Investigación
MI-192 has been extensively studied for its potential applications in cancer treatment. 4-methoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide is a critical enzyme involved in DNA repair, and its inhibition has been shown to sensitize cancer cells to radiation therapy. MI-192 has been shown to enhance the efficacy of radiation therapy in various cancer cell lines and animal models. Additionally, MI-192 has been demonstrated to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
Propiedades
Fórmula molecular |
C21H19N3O3S |
|---|---|
Peso molecular |
393.5 g/mol |
Nombre IUPAC |
4-methoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C21H19N3O3S/c1-15-5-4-12-24-14-20(22-21(15)24)16-6-3-7-17(13-16)23-28(25,26)19-10-8-18(27-2)9-11-19/h3-14,23H,1-2H3 |
Clave InChI |
ZSPUDVOQLKKBRF-UHFFFAOYSA-N |
SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)OC |
SMILES canónico |
CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



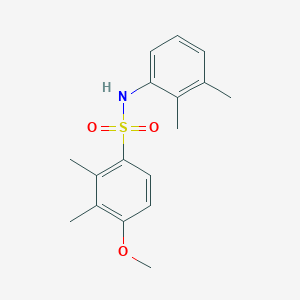
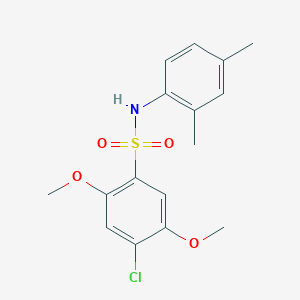
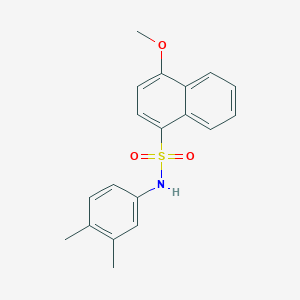
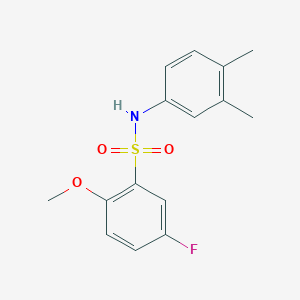
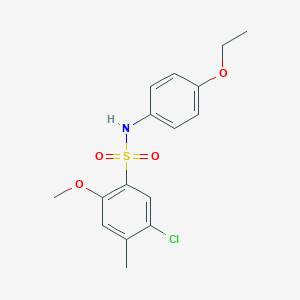
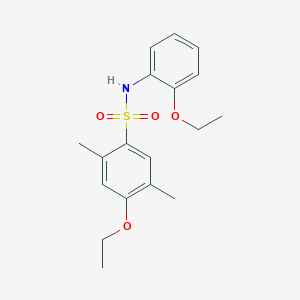
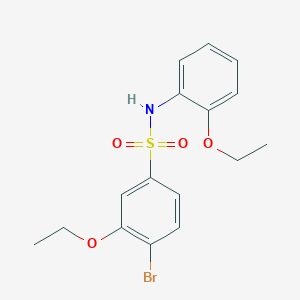
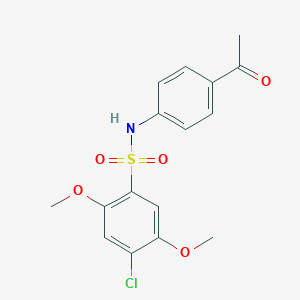
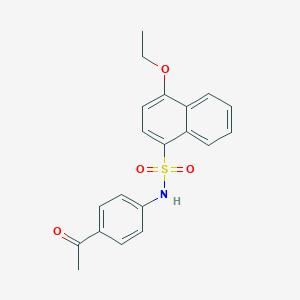
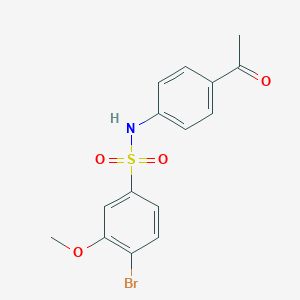
![Ethyl 4-{[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B229077.png)
![Ethyl 4-{[(2,5-dimethoxy-4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B229080.png)
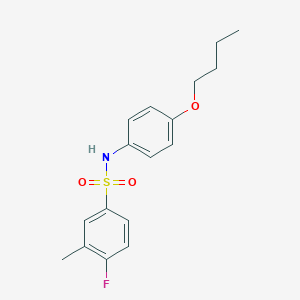
![N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-4-methoxynaphthalene-1-sulfonamide](/img/structure/B229082.png)